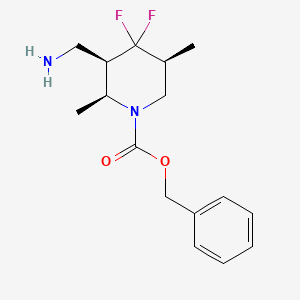
Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate is a complex organic compound characterized by its unique piperidine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate: shares similarities with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H22F2N2O2 |
|---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22F2N2O2/c1-11-9-20(12(2)14(8-19)16(11,17)18)15(21)22-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,19H2,1-2H3/t11-,12-,14+/m0/s1 |
InChI Key |
HBLLGLTZDUYXFX-SGMGOOAPSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H]([C@H](C1(F)F)CN)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C(C(C1(F)F)CN)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















